(3-((Tert-butoxycarbonyl)amino)prop-1-EN-1-YL)boronic acid
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Overview
Description
(3-((Tert-butoxycarbonyl)amino)prop-1-EN-1-YL)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group and a tert-butoxycarbonyl (Boc) protected amine group, which makes it a valuable intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Tert-butoxycarbonyl)amino)prop-1-EN-1-YL)boronic acid typically involves the following steps:
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Protection of the Amine Group: : The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
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Formation of the Boronic Acid Group: : The protected amine is then reacted with a boronic acid derivative to introduce the boronic acid group. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed under mild conditions with a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The boronic acid group can undergo oxidation reactions to form boronic esters or borates. Common oxidizing agents include hydrogen peroxide and sodium perborate.
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Reduction: : The compound can be reduced to form the corresponding boronic ester or alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
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Substitution: : The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halides
Major Products Formed
Oxidation: Boronic esters, borates
Reduction: Boronic esters, alcohols
Substitution: Aryl or vinyl boronic acid derivatives
Scientific Research Applications
(3-((Tert-butoxycarbonyl)amino)prop-1-EN-1-YL)boronic acid: has a wide range of applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
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Biology: : The compound is utilized in the study of enzyme inhibitors and as a probe for biological assays.
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Industry: : The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of (3-((Tert-butoxycarbonyl)amino)prop-1-EN-1-YL)boronic acid involves its interaction with various molecular targets and pathways:
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Enzyme Inhibition: : The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications .
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Molecular Pathways: : The compound can modulate molecular pathways by interacting with specific proteins or receptors, thereby influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)boronic acid
- tert-Butyloxycarbonyl-protected amino acids
Comparison
- Uniqueness : (3-((Tert-butoxycarbonyl)amino)prop-1-EN-1-YL)boronic acid is unique due to the presence of both a boronic acid group and a Boc-protected amine group, which provides versatility in chemical reactions and synthesis processes.
- Reactivity : The compound exhibits distinct reactivity patterns compared to other boronic acid derivatives, making it valuable for specific applications in organic synthesis and drug development.
Properties
Molecular Formula |
C8H16BNO4 |
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Molecular Weight |
201.03 g/mol |
IUPAC Name |
[(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-enyl]boronic acid |
InChI |
InChI=1S/C8H16BNO4/c1-8(2,3)14-7(11)10-6-4-5-9(12)13/h4-5,12-13H,6H2,1-3H3,(H,10,11)/b5-4+ |
InChI Key |
NMERAPVDCBHCKM-SNAWJCMRSA-N |
Isomeric SMILES |
B(/C=C/CNC(=O)OC(C)(C)C)(O)O |
Canonical SMILES |
B(C=CCNC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
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